AC-PHE-NH2
Overview
Description
AC-PHE-NH2 is an organic compound with the molecular formula C11H14N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Mechanism of Action
Target of Action
Acetylphenylalanamide, also known as AC-PHE-NH2, is a non-competitive inhibitor of polyubiquitin chain elongation . Its primary target is the polyubiquitin chain, a key component in the ubiquitin-proteasome system, which plays a crucial role in regulating various cellular processes by controlling protein degradation .
Mode of Action
This compound interacts with its target by destabilizing the active trimer, a structure formed during the process of polyubiquitin chain elongation . This interaction inhibits the elongation of the polyubiquitin chain, thereby affecting the ubiquitin-proteasome system and the subsequent protein degradation process .
Biochemical Pathways
The inhibition of polyubiquitin chain elongation by this compound impacts the ubiquitin-proteasome system, a major pathway for protein degradation in cells . This system is involved in various cellular processes, including cell cycle regulation, DNA repair, and response to oxidative stress. By inhibiting polyubiquitin chain elongation, this compound can potentially influence these processes.
Pharmacokinetics
A study on the permeability coefficients of small aromatic peptides, including a compound similar to this compound, suggests that these peptides can permeate lipid bilayers . This property could impact the bioavailability of this compound, influencing its absorption, distribution, metabolism, and excretion (ADME) in the body .
Result of Action
The primary result of this compound’s action is the inhibition of polyubiquitin chain elongation . This inhibition can affect protein degradation processes in the cell, potentially impacting various cellular functions and responses .
Biochemical Analysis
Biochemical Properties
Acetyl-L-phenylalanine amide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a non-competitive inhibitor of polyubiquitin chain elongation . This suggests that Acetyl-L-phenylalanine amide can interact with enzymes involved in ubiquitin chain elongation, potentially influencing protein degradation pathways .
Cellular Effects
The effects of Acetyl-L-phenylalanine amide on cellular processes are diverse. It has been shown to selectively affect the proliferation rate of certain cell types . This indicates that Acetyl-L-phenylalanine amide can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Acetyl-L-phenylalanine amide involves its interactions with biomolecules at the molecular level. As a non-competitive inhibitor of polyubiquitin chain elongation, it likely exerts its effects through binding interactions with enzymes involved in this process . This could lead to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-PHE-NH2 typically involves the following steps:
Starting Material: The synthesis begins with L-phenylalanine, an amino acid.
Acetylation: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Amidation: The N-acetyl-L-phenylalanine is then subjected to amidation using ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: AC-PHE-NH2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
AC-PHE-NH2 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
®-2-Acetamido-3-phenylpropanamide: The enantiomer of AC-PHE-NH2, with similar chemical properties but different biological activities.
N-Acetyl-L-phenylalanine: A precursor in the synthesis of this compound.
2-Acetamido-3-phenylpropanoic acid: A related compound with a carboxylic acid group instead of an amide group.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSBEAVFLIKKIO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224114 | |
Record name | Acetylphenylalanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7376-90-1 | |
Record name | Acetylphenylalanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylphenylalanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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